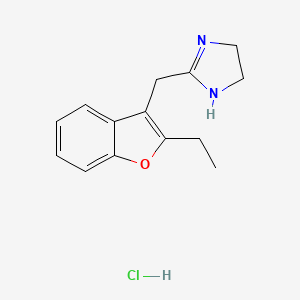
Mendelevium-258
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mendelevium-258 is a synthetic radioactive element with the symbol “Md” and atomic number 101. It belongs to the actinide series and is named after Dmitri Mendeleev, the creator of the periodic table. This compound is one of the isotopes of mendelevium, with a half-life of approximately 51.5 days .
Méthodes De Préparation
Mendelevium-258 is produced through particle bombardment in a cyclotron. The most common method involves bombarding einsteinium-253 atoms with alpha particles (helium ions). This process results in the formation of this compound isotopes and a free neutron . Due to its synthetic nature, this compound is not found in nature and can only be produced in specialized laboratories.
Analyse Des Réactions Chimiques
Mendelevium-258 primarily exhibits oxidation states of +2 and +3 in aqueous solutions . It undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mendelevium(III) ions.
Reduction: It can be reduced to its divalent state, mendelevium(II), using reducing agents like samarium(II).
Substitution: this compound can participate in substitution reactions, forming compounds with other elements.
Common reagents used in these reactions include samarium(II) for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are mendelevium(II) and mendelevium(III) compounds .
Applications De Recherche Scientifique
Mendelevium-258 is primarily used for scientific research due to its rarity and radioactivity. Its applications include:
Chemistry: Studying the properties of heavy elements and their behavior in different chemical reactions.
Biology: Investigating the effects of radiation on biological systems.
Industry: Limited applications due to its radioactivity, but it can be used in specialized industrial processes
Mécanisme D'action
The mechanism of action of mendelevium-258 involves its radioactive decay, primarily through alpha decay. This process releases alpha particles, which can interact with surrounding molecules and atoms, causing ionization and other chemical changes. The molecular targets and pathways involved in these interactions depend on the specific environment and conditions in which this compound is used .
Comparaison Avec Des Composés Similaires
Mendelevium-258 can be compared with other actinides and transuranic elements, such as:
Einsteinium: Similar in terms of synthetic production and radioactive properties.
Fermium: Shares similar chemical behavior and oxidation states.
Nobelium: Another transuranic element with comparable chemical properties.
What sets this compound apart is its relatively longer half-life compared to some other isotopes, making it more suitable for extended research applications .
Propriétés
Numéro CAS |
29665-18-7 |
|---|---|
Formule moléculaire |
Md |
Poids moléculaire |
258.09843 g/mol |
Nom IUPAC |
mendelevium-258 |
InChI |
InChI=1S/Md/i1+0 |
Clé InChI |
MQVSLOYRCXQRPM-IGMARMGPSA-N |
SMILES isomérique |
[258Md] |
SMILES canonique |
[Md] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


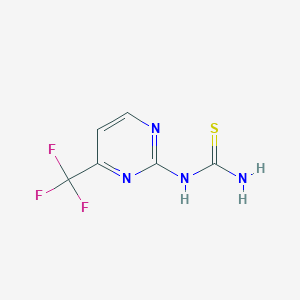
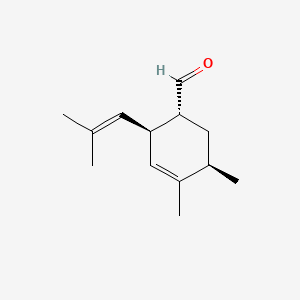


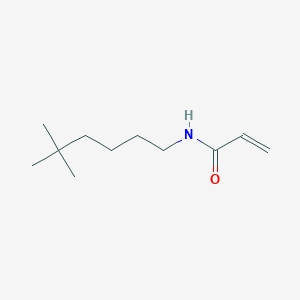
![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
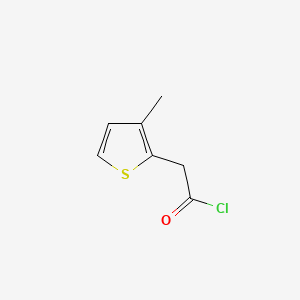

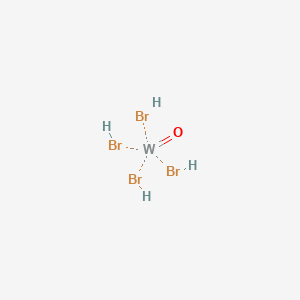
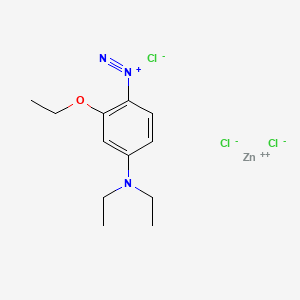
![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)
